2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane is an organosilicon compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, connected to an ethynyl group and further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-fluorobenzene, which undergoes a halogen-metal exchange reaction using a strong base such as n-butyllithium.
Formation of Ethynyl Intermediate: The resulting organolithium intermediate is then reacted with trimethylsilylacetylene to form the ethynyl intermediate.
Final Product Formation: The intermediate is then subjected to a coupling reaction, often using a palladium catalyst, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts, copper co-catalysts, and bases such as triethylamine.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products with various functional groups replacing the bromo group.
Coupling: Complex organic molecules with extended conjugation.
Oxidation/Reduction: Modified phenyl rings with altered oxidation states.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved are typically related to its reactivity with various nucleophiles and electrophiles.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane
- 2-(3-Chloro-5-fluorophenyl)ethynyl-trimethylsilane
- 2-(3-Bromo-5-methylphenyl)ethynyl-trimethylsilane
Uniqueness
2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane is unique due to the specific positioning of the bromo and fluorine substituents, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials where precise control over molecular structure is crucial.
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenyl)ethynyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFSi/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCWUBVLBSQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.